

Spectroscopic Profile of Neopentyl Iodide: A Technical Guide

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Compound of Interest

Compound Name: 1-Iodo-2,2-dimethylpropane

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for neopentyl iodide (**1-iodo-2,2-dimethylpropane**). It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document presents detailed experimental data from Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information is organized into clear, tabular formats for ease of comparison and analysis. Furthermore, detailed experimental protocols for the cited data and a logical workflow for spectral interpretation are provided.

Introduction

Neopentyl iodide, with the chemical formula $\text{C}_5\text{H}_{11}\text{I}$, is a halogenated alkane. Its unique neopentyl group, characterized by a quaternary carbon bonded to three methyl groups and a methylene group, imparts specific spectroscopic signatures. Accurate interpretation of its NMR, IR, and MS data is crucial for its identification, purity assessment, and for understanding its chemical behavior in various applications, including as a synthetic intermediate in pharmaceutical research. This guide serves as a centralized repository for the essential spectroscopic data of neopentyl iodide.

Spectroscopic Data

The following sections present the quantitative spectroscopic data for neopentyl iodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of neopentyl iodide is characterized by two distinct signals corresponding to the two types of protons in the molecule.

Table 1: ^1H NMR Spectroscopic Data for Neopentyl Iodide

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.04	Singlet	9H	$-(\text{CH}_3)_3$
3.15	Singlet	2H	$-\text{CH}_2\text{-I}$

Solvent: CDCl_3 , Reference: TMS (0 ppm)

The ^{13}C NMR spectrum of neopentyl iodide displays three signals, corresponding to the three distinct carbon environments.

Table 2: ^{13}C NMR Spectroscopic Data for Neopentyl Iodide

Chemical Shift (δ) ppm	Assignment
27.6	$-(\text{CH}_3)_3$
31.8	$-\text{C}(\text{CH}_3)_3$
36.4	$-\text{CH}_2\text{-I}$

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

The IR spectrum of neopentyl iodide exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 3: IR Spectroscopic Data for Neopentyl Iodide

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955	Strong	C-H stretch (asymmetric, -CH ₃)
2928	Strong	C-H stretch (asymmetric, -CH ₂)
2868	Strong	C-H stretch (symmetric, -CH ₃)
1477	Medium	C-H bend (scissoring, -CH ₂)
1466	Medium	C-H bend (asymmetric, -CH ₃)
1395	Weak	C-H bend (symmetric, -CH ₃)
1366	Medium	C-H bend (symmetric, -CH ₃)
1225	Medium	C-C skeletal vibration
590	Strong	C-I stretch

Sample Preparation: Liquid Film

Mass Spectrometry (MS)

The mass spectrum of neopentyl iodide provides information about its molecular weight and fragmentation pattern upon electron ionization.

Table 4: Mass Spectrometry Data for Neopentyl Iodide

m/z	Relative Intensity (%)	Assignment
198	5	[M] ⁺ (Molecular Ion)
183	<1	[M-CH ₃] ⁺
127	15	[I] ⁺
71	100	[C ₅ H ₁₁] ⁺ (Neopentyl cation)
57	80	[C ₄ H ₉] ⁺ (tert-Butyl cation)
43	30	[C ₃ H ₇] ⁺
41	55	[C ₃ H ₅] ⁺
29	40	[C ₂ H ₅] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols.

NMR Spectroscopy

A solution of neopentyl iodide in deuterated chloroform (CDCl₃) was prepared in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. For ¹H NMR, the spectral width was set to 15 ppm, and for ¹³C NMR, it was set to 200 ppm.

Infrared Spectroscopy

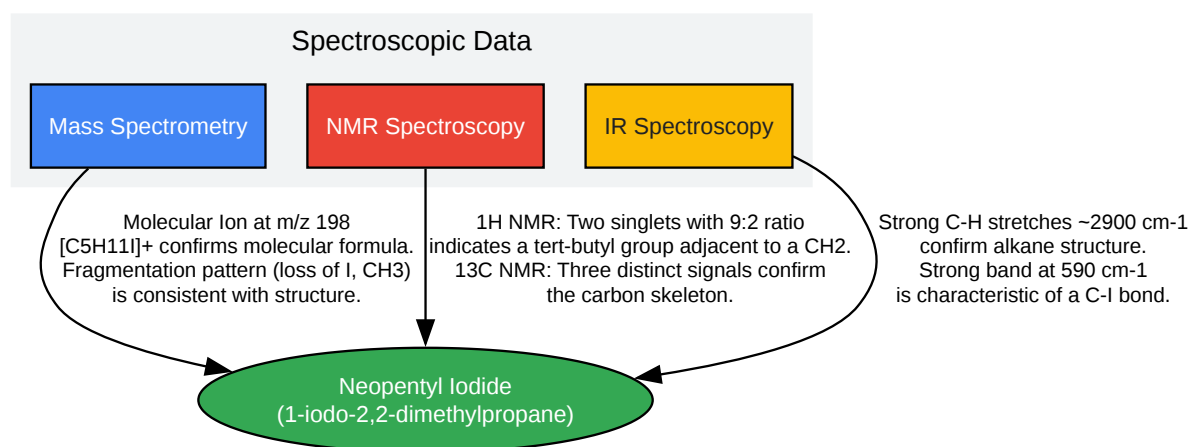
A drop of neat neopentyl iodide was placed between two potassium bromide (KBr) plates to form a thin liquid film. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was acquired prior to the sample measurement.

Mass Spectrometry

The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of neopentyl iodide in a volatile organic solvent was introduced into the instrument. The electron energy was set to 70 eV. The fragments were analyzed by a quadrupole mass analyzer.

Spectroscopic Interpretation Workflow

The collective spectroscopic data provides unambiguous evidence for the structure of neopentyl iodide. The logical workflow for this structural elucidation is depicted below.



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Caption: Logical workflow for the structural elucidation of neopentyl iodide using MS, NMR, and IR data.

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